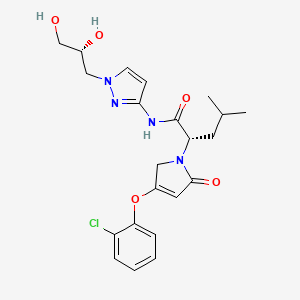

Dorzagliatin

Übersicht

Beschreibung

Dorzagliatin, also known as HuaTangNing, is an oral glucokinase activator developed by Hua Medicine . It is designed to treat type 2 diabetes mellitus (T2DM), type 1 diabetes mellitus (T1DM), and diabetic kidney disease (DKD) . It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner .

Chemical Reactions Analysis

Dorzagliatin has a unique way to activate glucokinase (GK), which increases the affinity of GK to its substrate (glucose) without significant alteration of the Hill coefficient . In addition, Dorzagliatin increases the maximum reaction rate without significantly lowering the glucose S0.5 when glucose concentration is low .

Physical And Chemical Properties Analysis

Dorzagliatin has a molecular formula of C22H27ClN4O5 and a molecular weight of 462.93 . It is a first-in-class, fourth-generation, small-molecule, allosteric, dual-acting full glucokinase activator .

Wissenschaftliche Forschungsanwendungen

Effect on Renal Impairment : Dorzagliatin has minimal differences in exposure between patients with end-stage renal disease (ESRD) and healthy volunteers, suggesting it can be used in T2D patients at all stages of renal impairment without dose adjustment (Miao et al., 2021).

Efficacy in T2D Patients : A Phase III monotherapy trial in Chinese T2D patients showed that dorzagliatin significantly lowered HbA1c levels, demonstrating its efficacy as a monotherapy (Zhu, Zhang, & Chen, 2020).

Unbound Fraction Determination : Determining the unbound fraction of dorzagliatin in human plasma is crucial for understanding its pharmacokinetics and pharmacodynamics, especially in patients with comorbidities like liver or kidney damage (Yang et al., 2020).

Glucose Sensitization and Glycemic Control : Dorzagliatin acts as a glucose sensitizer and has shown sustained glycemic control and good safety profiles in drug-naïve T2D patients in a 52-week Phase 3 monotherapy trial (Chen, Zhang, & Zhu, 2021).

Differentiation from Other Glucokinase Activators : Dorzagliatin differentiates from early generations of glucokinase activators in terms of desirable pharmacokinetic and pharmacodynamic properties and enzyme kinetic properties, offering advantages over previous glucokinase activators (Chen, Shan, Jin, & Lv, 2019).

No Drug-Drug Interaction with Metformin : Dorzagliatin showed no significant drug-drug interaction with Metformin, a common antidiabetic drug, suggesting that dose adjustment is not required when these two drugs are co-administered (Chen, Zhao, Ren, Zhang, & Du, 2018).

Dose-Ranging Study : A dose-ranging study in Chinese patients with T2D showed dorzagliatin's beneficial effect on glycaemic control and its safety and tolerability over a 12-week period (Zhu et al., 2018).

Meta-Analysis on Efficacy and Safety : A meta-analysis confirmed dorzagliatin's effectiveness in lowering glycemia, reducing insulin resistance, and improving islet ß-cells function, with a good safety profile (Yu et al., 2022).

Combination Therapy with Metformin : In T2D patients inadequately controlled by metformin alone, dorzagliatin demonstrated sustained glycemic control and good safety and tolerability for 52 weeks as an add-on therapy to metformin (Chen et al., 2021).

Safety And Hazards

Dorzagliatin is classified as very toxic if swallowed, irritating to skin, and a risk of serious damages to eyes . It is also classified as toxic with a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and a possible risk of harm to unborn child .

Zukünftige Richtungen

Dorzagliatin was approved in China in September 2022 for improving glycaemic control in adult patients with T2DM . It can be used as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone . The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 hour before breakfast and dinner . No dosage adjustment is required in patients with T2DM and chronic kidney disease .

Eigenschaften

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dorzagliatin | |

CAS RN |

1191995-00-2 | |

| Record name | Dorzagliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzagliatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DORZAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)